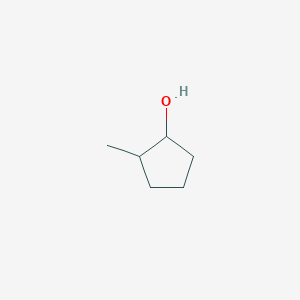

2-Methylcyclopentanol

説明

Structure

3D Structure

特性

IUPAC Name |

2-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIJQMCYYASIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865133 | |

| Record name | 2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24070-77-7 | |

| Record name | 2-Methylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24070-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methycyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024070777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclopentanol, a cyclic alcohol with the chemical formula C₆H₁₂O, is a compound of interest in various fields of chemical research and development, including fragrance synthesis and as an intermediate in the production of pharmaceuticals.[1][2] Its structure, consisting of a five-membered cyclopentane (B165970) ring substituted with a methyl and a hydroxyl group, gives rise to stereoisomerism (cis and trans isomers), which in turn influences its physical and chemical properties.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for property determination and key reactions, and visualizations of reaction mechanisms and workflows.

Physical Properties

This compound is a colorless liquid with a characteristic alcohol odor.[3] Its physical properties are influenced by the presence of the hydroxyl group, which allows for hydrogen bonding, and the overall molecular structure. The quantitative physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [4][5] |

| Molecular Weight | 100.16 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [7][8] |

| Boiling Point | 146-147 °C at 760 mmHg | [7] |

| cis isomer: 115-120 °C | [8] | |

| Melting Point | Data not readily available for individual isomers. A range of 100-101 °C has been reported for a related compound. | [9] |

| Density | 0.947 g/cm³ | [10][11] |

| Flash Point | 47.2 °C | [12] |

| Solubility | Soluble in water, ethanol, and ether.[3][8] The hydroxyl group allows for hydrogen bonding, contributing to its solubility in polar solvents. | [3] |

| CAS Number | 24070-77-7 (mixture of cis and trans) | [1][4] |

| 25144-05-2 (cis-isomer) | [1] | |

| 25144-04-1 (trans-isomer) | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and C-O stretching is visible in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 100. Common fragmentation patterns include the loss of a water molecule (M-18) and the loss of a methyl group (M-15).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a complex pattern of signals. A broad singlet corresponding to the hydroxyl proton (OH) is typically observed, and its chemical shift is dependent on concentration and solvent. The proton attached to the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet. The methyl protons (CH₃) will be a doublet, and the cyclopentane ring protons will show a series of overlapping multiplets.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will be deshielded and appear at a lower field (higher ppm value). The chemical shifts of the ring carbons will vary depending on their proximity to the substituents.

-

Chemical Properties and Reactions

This compound, as a secondary alcohol, undergoes several characteristic chemical reactions.

Dehydration

When heated with a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes dehydration to form a mixture of alkenes. The major product is typically the most stable alkene, 1-methylcyclopentene, following Zaitsev's rule. Other minor products, such as 3-methylcyclopentene, can also be formed.[13] The reaction proceeds through a carbocation intermediate.

Caption: Dehydration of this compound.

Oxidation

As a secondary alcohol, this compound can be oxidized to a ketone, 2-methylcyclopentanone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄, often generated in situ from sodium dichromate, Na₂Cr₂O₇, and sulfuric acid), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane.[14]

Caption: Oxidation of this compound.

Esterification

This compound reacts with carboxylic acids in the presence of an acid catalyst (e.g., concentrated H₂SO₄) to form esters. This reversible reaction is known as the Fischer esterification. To drive the equilibrium towards the ester product, an excess of the alcohol or the carboxylic acid is often used, or water is removed as it is formed.[15]

Caption: Fischer Esterification of this compound.

Experimental Protocols

Determination of Boiling Point

A precise boiling point is a key indicator of a liquid's purity.

Caption: Workflow for Boiling Point Determination.

Methodology:

-

Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube. The test tube is then attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then submerged in a heating bath (e.g., an oil bath or a Thiele tube).

-

Heating: The heating bath is gently and slowly heated.

-

Observation: As the temperature of the sample approaches its boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

Cooling and Measurement: Once a steady stream of bubbles is observed, the heat source is removed. As the apparatus cools, the point at which the bubbling stops and the liquid begins to be drawn into the capillary tube is observed. The temperature at this point is recorded as the boiling point of the liquid.

Oxidation of this compound to 2-Methylcyclopentanone

Methodology (using Jones Reagent):

-

Preparation of Jones Reagent: A solution of chromium trioxide (CrO₃) in concentrated sulfuric acid and water is carefully prepared.

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as acetone, in a flask equipped with a magnetic stirrer and placed in an ice bath to control the reaction temperature.

-

Addition of Oxidant: The Jones reagent is added dropwise to the stirred solution of the alcohol. The reaction is exothermic and the temperature should be maintained below a certain level (e.g., 20-30 °C). The color of the reaction mixture will change from orange-red (Cr⁶⁺) to green (Cr³⁺) as the oxidation proceeds.

-

Work-up: After the addition is complete and the reaction is stirred for a specified time, the excess oxidant is quenched (e.g., with isopropanol). The mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation. The resulting crude product can be further purified by distillation or chromatography to yield pure 2-methylcyclopentanone.

Fischer Esterification of this compound

Methodology (example with acetic acid):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, this compound, an excess of a carboxylic acid (e.g., glacial acetic acid), and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) are combined.

-

Reflux: The reaction mixture is heated to reflux for a specified period (typically 1-2 hours) to allow the reaction to reach equilibrium.

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and washed with water to remove the excess carboxylic acid and the acid catalyst. It is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, and the solvent (if any) and excess alcohol are removed by distillation. The resulting ester, 2-methylcyclopentyl acetate, can be further purified by fractional distillation.

Conclusion

This compound is a versatile cyclic alcohol with well-defined physical and chemical properties. Its stereochemistry plays a significant role in its reactivity and physical characteristics. The reactions of dehydration, oxidation, and esterification are fundamental transformations that allow for the synthesis of various valuable organic compounds. The experimental protocols provided herein offer a practical guide for the determination of its properties and for carrying out its key chemical conversions in a laboratory setting. This comprehensive guide serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

References

- 1. brainly.com [brainly.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Cyclopentanol, 2-methyl- [webbook.nist.gov]

- 4. The fractional distillation of crude oil | Class experiment | RSC Education [edu.rsc.org]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. phillysim.org [phillysim.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Solved Acid-catalyzed dehydration of this compound | Chegg.com [chegg.com]

- 10. Purification [chem.rochester.edu]

- 11. Show how you would convert this compound to the following... | Study Prep in Pearson+ [pearson.com]

- 12. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemistry 210 Experiment 5 [home.miracosta.edu]

- 15. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide on the Stereochemical Properties of cis-2-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

cis-2-Methylcyclopentanol (B1360979) is a cyclic alcohol characterized by a cyclopentane (B165970) ring with a methyl group and a hydroxyl group situated on adjacent carbon atoms in a cis configuration.[1] This specific stereochemistry imparts distinct physical and chemical properties that make it a valuable chiral building block in organic synthesis. Its derivatives are of particular interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the stereochemical properties of cis-2-Methylcyclopentanol, including its synthesis, chiral resolution, and spectroscopic characterization. Detailed experimental protocols for its preparation and separation of enantiomers are provided, along with key quantitative data. Furthermore, this guide explores the potential applications of the cis-2-methylcyclopentanol scaffold in drug development, supported by visualizations of relevant concepts and workflows.

Introduction

The cyclopentane ring is a fundamental structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[2] The conformational flexibility of the five-membered ring, coupled with the defined spatial arrangement of its substituents, makes cyclopentanol (B49286) derivatives attractive scaffolds for the design of novel therapeutic agents. cis-2-Methylcyclopentanol, with its two contiguous stereocenters, exists as a pair of enantiomers: (1R,2S)-2-methylcyclopentanol and (1S,2R)-2-methylcyclopentanol.[3][4] The precise control and characterization of this stereochemistry are paramount for its application in asymmetric synthesis and the development of stereochemically pure active pharmaceutical ingredients (APIs).

Stereochemical Properties

The defining feature of cis-2-methylcyclopentanol is the orientation of the methyl and hydroxyl groups on the same side of the cyclopentane ring. This arrangement gives rise to a racemic mixture of two enantiomers.

Stereoisomers

Spectroscopic and Physicochemical Data

The structural and stereochemical features of cis-2-methylcyclopentanol can be elucidated through various spectroscopic techniques. The following tables summarize key quantitative data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 25144-05-2 | [5] |

| Molecular Formula | C₆H₁₂O | [6] |

| Molecular Weight | 100.16 g/mol | [7] |

| Appearance | Colorless liquid | [1] |

| pKa (Predicted) | 15.33 ± 0.40 | [8] |

Spectroscopic Data

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (ppm) | Reference |

| C1 (CH-OH) | 76.5 | [9] |

| C2 (CH-CH₃) | 41.8 | [9] |

| C3 (CH₂) | 34.9 | [9] |

| C4 (CH₂) | 21.5 | [9] |

| C5 (CH₂) | 30.2 | [9] |

| CH₃ | 16.1 | [9] |

| Note: Data is based on the literature reference for cis-2-methylcyclopentanol and may vary slightly depending on the solvent and experimental conditions. |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretch | [1][10] |

| ~2960 | C-H stretch (sp³) | [1][10] |

| ~1450 | C-H bend | [1][10] |

| ~1050 | C-O stretch | [1][10] |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Putative Fragment | Reference |

| 100 | ~5 | [M]⁺ | [11] |

| 85 | ~45 | [M - CH₃]⁺ | [11] |

| 82 | ~60 | [M - H₂O]⁺ | [11] |

| 67 | ~100 | [C₅H₇]⁺ | [11] |

| 57 | ~85 | [C₄H₉]⁺ | [11] |

| 43 | ~75 | [C₃H₇]⁺ | [11] |

Experimental Protocols

Detailed methodologies for the synthesis and chiral resolution of cis-2-methylcyclopentanol are crucial for its application in research and development.

Synthesis via Stereoselective Reduction

A common method for the synthesis of cis-2-methylcyclopentanol is the stereoselective reduction of 2-methylcyclopentanone (B130040). The use of sterically hindered reducing agents favors the formation of the cis diastereomer.[12]

Protocol: Diastereoselective Reduction of 2-Methylcyclopentanone

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-methylcyclopentanone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: A solution of L-Selectride® (1.0 M in THF, 1.2 equivalents) is added dropwise to the stirred ketone solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.[13]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-3 hours).

-

Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of water.

-

Work-up: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

-

Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield cis-2-methylcyclopentanol.

Chiral Resolution via Enzymatic Acylation

Enzymatic kinetic resolution is an efficient method for separating the enantiomers of cis-2-methylcyclopentanol. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the resulting ester and the unreacted alcohol.[14]

Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: To a solution of racemic cis-2-methylcyclopentanol (1 equivalent) in a suitable organic solvent (e.g., diethyl ether), add vinyl acetate (B1210297) (2 equivalents) as the acyl donor.

-

Enzyme Addition: Add a lipase, such as Novozym 435 (from Candida antarctica B), to the reaction mixture.[14]

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

-

Enzyme Removal: Once the desired conversion is reached, the enzyme is removed by filtration.

-

Separation: The filtrate, containing the acylated enantiomer and the unreacted alcohol enantiomer, is concentrated under reduced pressure. The two compounds are then separated by flash column chromatography.

-

Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol using a base (e.g., NaOH in methanol/water) to obtain the other enantiomerically pure alcohol.

Applications in Drug Development

While cis-2-methylcyclopentanol itself is not a therapeutic agent, its structural motif is found in various biologically active molecules. The cyclopentane ring serves as a bioisostere for the furanose ring in nucleosides, leading to the development of carbocyclic nucleoside analogues with enhanced metabolic stability.[15] These analogues have shown promise as antiviral and anticancer agents.[16][17]

Hypothetical Signaling Pathway Inhibition

Many antiviral carbocyclic nucleosides function by inhibiting viral DNA or RNA polymerases. After entering a cell, they are phosphorylated to the triphosphate form by host cell kinases. This triphosphate analogue then acts as a competitive inhibitor or a chain terminator during viral nucleic acid replication.

Conclusion

cis-2-Methylcyclopentanol is a stereochemically rich molecule with significant potential as a chiral starting material in organic synthesis. Its preparation in a diastereomerically and enantiomerically pure form is achievable through stereoselective reduction and enzymatic resolution, respectively. The spectroscopic and physicochemical data presented in this guide provide a foundation for its characterization and quality control. The application of the cyclopentanol scaffold in the design of carbocyclic nucleosides highlights the importance of this structural motif in modern drug discovery. Further exploration of derivatives of cis-2-methylcyclopentanol is warranted to uncover new therapeutic agents and advanced materials.

References

- 1. Cyclopentanol, 2-methyl- [webbook.nist.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclopentanol, 2-methyl-, cis- [webbook.nist.gov]

- 6. CAS 25144-05-2: cis-2-Methylcyclopentanol | CymitQuimica [cymitquimica.com]

- 7. Cyclopentanol, 2-methyl-, cis- | C6H12O | CID 32805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Cis-2-Methylcyclopentanol(25144-05-2) IR Spectrum [chemicalbook.com]

- 11. Cyclopentanol, 2-methyl-, cis- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 16. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-2-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and spectroscopic data of trans-2-methylcyclopentanol (B1328918), a key chiral building block in organic synthesis.

Structural Information and Properties

trans-2-Methylcyclopentanol is a cyclic alcohol with the chemical formula C₆H₁₂O. The "trans" designation indicates that the methyl group and the hydroxyl group are on opposite sides of the cyclopentane (B165970) ring.[1]

Physicochemical Data

The key physicochemical properties of trans-2-methylcyclopentanol are summarized in the table below. This data is crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 100.16 g/mol | --INVALID-LINK-- |

| CAS Number | 25144-04-1 | --INVALID-LINK-- |

| Appearance | Clear, colorless to slightly pink liquid | --INVALID-LINK-- |

| Boiling Point | 150-151 °C at 740 mmHg | --INVALID-LINK-- |

| Density | 0.92 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.45 | --INVALID-LINK-- |

| Flash Point | 47 °C (116.6 °F) - closed cup | --INVALID-LINK-- |

Structural Diagram

The chemical structure of trans-2-methylcyclopentanol is depicted below.

References

An In-depth Technical Guide to 2-Methylcyclopentanol: CAS Numbers, Isomers, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylcyclopentanol, its isomers, and their corresponding Chemical Abstracts Service (CAS) numbers. It includes a detailed summary of their physicochemical properties, outlines common synthetic approaches, and provides references to spectroscopic data crucial for their identification and characterization. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Introduction to this compound and its Isomers

This compound is a cyclic alcohol with the chemical formula C₆H₁₂O. The presence of two stereocenters, at the carbon atoms bearing the methyl group and the hydroxyl group, gives rise to stereoisomerism. The primary isomers of interest are the cis and trans diastereomers, which differ in the spatial orientation of the methyl and hydroxyl groups relative to the cyclopentane (B165970) ring. Additionally, positional isomers exist, where the methyl group is located at different positions on the cyclopentane ring.

The mixture of cis and trans isomers of this compound is identified by the CAS number 24070-77-7.[1][2] The individual stereoisomers have unique CAS numbers:

Other positional isomers of methylcyclopentanol include:

-

1-Methylcyclopentanol: CAS No: 1462-03-9

-

3-Methylcyclopentanol: CAS No: 18729-48-1

Physicochemical Properties

The physicochemical properties of this compound isomers are summarized in the table below. These properties are critical for their purification, characterization, and application in chemical synthesis.

| Property | cis-2-Methylcyclopentanol | trans-2-Methylcyclopentanol | This compound (Isomer Mixture) |

| CAS Number | 25144-05-2 | 25144-04-1 | 24070-77-7 |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O |

| Molecular Weight ( g/mol ) | 100.16 | 100.16 | 100.16 |

| Appearance | Colorless liquid | Colorless liquid | Colorless to pale yellow liquid[2] |

| Boiling Point (°C) | 148-149 | 150-151 @ 740 mmHg[13] | 146-147 @ 760 mmHg |

| Density (g/mL) | 0.930 @ 25°C | 0.920 @ 25°C[13] | 0.927 @ 25°C |

| Refractive Index (n20/D) | 1.451 | 1.450[13] | 1.451 |

| Solubility | Moderately soluble in water; soluble in organic solvents.[8] | Soluble in organic solvents. | Soluble in water. |

Synthesis of this compound Isomers

The synthesis of cis- and trans-2-Methylcyclopentanol often starts from 2-methylcyclopentanone (B130040). The stereochemical outcome of the reduction of the ketone determines the predominant isomer formed.

Experimental Protocol: Reduction of 2-Methylcyclopentanone

Objective: To synthesize this compound isomers via the reduction of 2-methylcyclopentanone.

Materials:

-

2-Methylcyclopentanone

-

Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄))

-

Anhydrous solvent (e.g., Methanol for NaBH₄, Diethyl ether or Tetrahydrofuran (THF) for LiAlH₄)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclopentanone in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Addition of Reducing Agent: Slowly add the reducing agent to the cooled solution of the ketone. The choice of reducing agent can influence the stereoselectivity of the reaction.

-

For predominantly trans isomer: The use of a bulky reducing agent can favor the formation of the trans isomer.

-

For a mixture of isomers: Less sterically hindered reducing agents like NaBH₄ will typically yield a mixture of cis and trans isomers.

-

-

Reaction Monitoring: Stir the reaction mixture at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water, followed by a dilute solution of hydrochloric acid to neutralize any excess reducing agent and hydrolyze the intermediate alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by fractional distillation or column chromatography to separate the cis and trans isomers.

Note: The specific reaction conditions (temperature, solvent, and choice of reducing agent) are critical in determining the ratio of the cis and trans isomers produced.

Spectroscopic Characterization

The identification and differentiation of this compound isomers are primarily achieved through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for determining the stereochemistry of the isomers. The chemical shifts and coupling constants of the protons and carbons adjacent to the stereocenters will differ significantly between the cis and trans isomers.[4][14][15][16]

-

Infrared (IR) Spectroscopy: The IR spectra of both isomers will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group.[16][17][18][19][20][21][22]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compounds (m/z = 100). The fragmentation patterns may show subtle differences between the isomers.[3][12][23]

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound isomers in defined biological signaling pathways. However, as with other alcohols, they have the potential to interact with cell membranes and various receptor systems. For instance, alcohols are known to modulate the activity of ligand-gated ion channels and G-protein coupled receptors.[24] The specific nature and extent of these interactions for this compound isomers would require dedicated biological investigation. The stereochemistry of the isomers is likely to play a significant role in any biological activity, as is common with chiral molecules.[25]

Visualization of Synthetic and Analytical Workflow

The following diagrams illustrate the general synthetic pathway to this compound isomers and a typical workflow for their analysis.

References

- 1. This compound | C6H12O | CID 32205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanol, 2-methyl- [webbook.nist.gov]

- 3. Cyclopentanol, 2-methyl-, cis- [webbook.nist.gov]

- 4. Cyclopentanol, 2-methyl-, cis- | C6H12O | CID 32805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopentanol, 2-methyl-, cis- [webbook.nist.gov]

- 6. (1S,2R)-2-methylcyclopentanol | C6H12O | CID 642631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cis-2-Methylcyclopentanol | 25144-05-2 [chemicalbook.com]

- 8. CAS 25144-05-2: cis-2-Methylcyclopentanol | CymitQuimica [cymitquimica.com]

- 9. cis-2-Methylcyclopentanol 95% | CAS: 25144-05-2 | AChemBlock [achemblock.com]

- 10. TRANS-2-METHYLCYCLOPENTANOL synthesis - chemicalbook [chemicalbook.com]

- 11. trans-2-Methylcyclopentanol | C6H12O | CID 6432271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cyclopentanol, 2-methyl-, trans- [webbook.nist.gov]

- 13. TRANS-2-METHYLCYCLOPENTANOL | 25144-04-1 [chemicalbook.com]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. spectrabase.com [spectrabase.com]

- 16. trans-2-Methylcyclopentan-1-ol | C6H12O | CID 32804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Cis-2-Methylcyclopentanol(25144-05-2) IR Spectrum [chemicalbook.com]

- 18. chegg.com [chegg.com]

- 19. Cyclopentanol, 2-methyl- [webbook.nist.gov]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. CIS-2-METHYLCYCLOHEXANOL(7443-70-1) IR Spectrum [m.chemicalbook.com]

- 22. TRANS-2-METHYLCYCLOHEXANOL(7443-52-9) IR Spectrum [m.chemicalbook.com]

- 23. Cyclopentanol, 2-methyl-, trans- [webbook.nist.gov]

- 24. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Thermochemical Properties of 2-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Methylcyclopentanol. Given the specificity of this compound, this document compiles known values and outlines the established experimental methodologies for determining these crucial thermodynamic parameters. This information is vital for professionals in chemical research and drug development for applications such as reaction modeling, safety analysis, and process optimization.

Thermochemical Data of this compound

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [2][3][4] |

| Molecular Weight | 100.16 g/mol | [2][3][4] |

| CAS Number | 24070-77-7 (unspecified stereoisomer) | [3][4] |

| 25144-04-1 (trans-isomer) | [2] | |

Table 2: Thermochemical Data for this compound and Related Compounds

| Property | Value (kJ/mol) | Compound | State | Source |

| Enthalpy of Combustion, Standard Liquid (ΔcH°liquid) | Data not available | This compound | Liquid | |

| Enthalpy of Formation, Standard Gas (ΔfH°gas) | Data not available | This compound | Gas | |

| Enthalpy of Formation, Standard Liquid (ΔfH°liquid) | -367.8 ± 3.0 | cis-2-Methylcyclopentanol | Liquid | [1] |

| Standard Molar Entropy (S°) | Data not available | This compound | Liquid | |

| Isobaric Heat Capacity (Cp) | Data not available | This compound | Liquid |

Note: The lack of comprehensive public data for this compound highlights a research gap. The values for related compounds or isomers, when available, can serve as useful estimates, but experimental determination is recommended for high-precision applications.

Experimental Protocols for Determining Thermochemical Data

The determination of thermochemical data is primarily achieved through calorimetry. The following section details a general experimental protocol for determining the enthalpy of combustion for a liquid alcohol like this compound.

2.1. Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during a complete combustion reaction at constant volume.

Principle: A known mass of the substance is completely burned in an excess of oxygen within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated.

Apparatus:

-

Bomb calorimeter (including the bomb, water bucket, stirrer, and ignition system)

-

High-precision thermometer or temperature sensor

-

Oxygen cylinder with a pressure regulator

-

Crucible

-

Fuse wire

-

Balance (accurate to ±0.0001 g)

-

Pellet press (for solid samples, not required for liquid this compound)

Procedure:

-

Calibration: The heat capacity of the calorimeter (C_cal) must first be determined by burning a substance with a known heat of combustion, such as benzoic acid.

-

A pellet of benzoic acid of known mass is placed in the crucible.

-

A fuse wire of known length is attached to the ignition electrodes, touching the sample.

-

The bomb is assembled, sealed, and pressurized with oxygen to approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter bucket.

-

The initial temperature of the water is recorded.

-

The sample is ignited, and the temperature is recorded at regular intervals until it reaches a maximum and begins to cool.

-

The temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.

-

C_cal is calculated using the known heat of combustion of benzoic acid and the measured ΔT.

-

-

Measurement for this compound:

-

A known mass of liquid this compound is placed in the crucible.

-

The procedure is repeated as described for the calibration with benzoic acid.

-

The temperature change (ΔT) for the combustion of this compound is measured.

-

-

Calculations:

-

The heat released by the reaction (q_v) at constant volume is calculated using: q_v = -C_cal * ΔT

-

The molar enthalpy of combustion at constant volume (ΔU_c) is then determined by dividing q_v by the number of moles of the alcohol burned.

-

To convert the constant volume data (ΔU_c) to the standard enthalpy of combustion at constant pressure (ΔH_c), the following equation is used: ΔH_c = ΔU_c + Δn_gas * R * T where:

-

Δn_gas is the change in the number of moles of gas in the balanced combustion equation.

-

R is the ideal gas constant.

-

T is the standard temperature (298.15 K).

-

-

The balanced combustion equation for this compound is: C₆H₁₂O(l) + 8.5 O₂(g) → 6 CO₂(g) + 6 H₂O(l)

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the logical flow of the experimental procedure for determining the enthalpy of combustion of this compound.

Caption: Experimental workflow for determining the enthalpy of combustion.

Relationship between Thermochemical Properties

The following diagram illustrates the relationship between key thermochemical properties and how they can be used to determine the Gibbs free energy of a reaction, which indicates its spontaneity.

Caption: Relationship between enthalpy, entropy, and Gibbs free energy.

References

Spectroscopic Profile of 2-Methylcyclopentanol: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 2-Methylcyclopentanol. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this compound. This document details experimental protocols and presents quantitative data in a structured format for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for cis- and trans-2-Methylcyclopentanol.

¹H NMR Spectral Data

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities for cis- and trans-2-Methylcyclopentanol

| Proton Assignment | cis-2-Methylcyclopentanol | trans-2-Methylcyclopentanol |

| H1 (CH-OH) | ~3.9 - 4.2 ppm | ~3.8 - 4.1 ppm |

| H2 (CH-CH₃) | ~1.8 - 2.1 ppm | ~1.7 - 2.0 ppm |

| Cyclopentyl Protons | ~1.3 - 1.9 ppm (complex multiplets) | ~1.2 - 1.8 ppm (complex multiplets) |

| CH₃ | ~0.9 - 1.1 ppm (doublet) | ~0.8 - 1.0 ppm (doublet) |

| OH | Variable (broad singlet) | Variable (broad singlet) |

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is based on typical values for related structures.

¹³C NMR Spectral Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for cis- and trans-2-Methylcyclopentanol

| Carbon Assignment | cis-2-Methylcyclopentanol (ppm) | trans-2-Methylcyclopentanol (ppm) |

| C1 (CH-OH) | ~73 - 76 | ~78 - 81 |

| C2 (CH-CH₃) | ~38 - 41 | ~42 - 45 |

| C3 | ~33 - 36 | ~35 - 38 |

| C4 | ~21 - 24 | ~22 - 25 |

| C5 | ~28 - 31 | ~30 - 33 |

| CH₃ | ~15 - 18 | ~16 - 19 |

Note: Data compiled from various spectroscopic databases.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. This technique is particularly useful for identifying functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | cis-2-Methylcyclopentanol (cm⁻¹) | trans-2-Methylcyclopentanol (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | ~3350 | ~3350 | Strong, Broad |

| C-H stretch (sp³) | ~2870-2960 | ~2870-2960 | Strong |

| C-O stretch | ~1050-1100 | ~1050-1100 | Strong |

Note: The NIST WebBook provides gas-phase IR spectra for both isomers.[1] The values presented here are characteristic for alcohols.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Table 4: Key Mass Spectral Fragments (m/z) and Relative Intensities for this compound (Electron Ionization)

| Fragment | Proposed Structure | cis-2-Methylcyclopentanol (Relative Intensity) | trans-2-Methylcyclopentanol (Relative Intensity) |

| 100 | [M]⁺ | Low | Low |

| 85 | [M - CH₃]⁺ | Moderate | Moderate |

| 82 | [M - H₂O]⁺ | High | High |

| 71 | [M - C₂H₅]⁺ or [C₅H₁₁]⁺ | Moderate | Moderate |

| 57 | [C₄H₉]⁺ | High | High |

| 43 | [C₃H₇]⁺ | High | High |

Note: Fragmentation patterns are based on analysis of the mass spectra available in the NIST WebBook.[1][2] The molecular ion peak [M]⁺ at m/z 100 is often weak or absent in the mass spectra of alcohols.[3] The base peak is typically observed at m/z 57 or 82.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition (¹H NMR):

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

Instrumentation and Data Acquisition (¹³C NMR):

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

Instrumentation and Data Acquisition (FTIR):

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Procedure: Record a background spectrum of the empty salt plates. Subsequently, place the sample plates in the spectrometer and record the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Instrumentation and Data Acquisition (GC-MS):

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Rate: 1-2 scans/second.

-

Visualization of Spectroscopic Workflow and Data Relationships

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide.

References

An In-depth Technical Guide to the Conformational Analysis of 2-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 2-methylcyclopentanol, a substituted five-membered cycloalkane. Due to the non-planar nature of the cyclopentane (B165970) ring, this molecule exists as a dynamic equilibrium of various conformers. Understanding the stereoisomers, their stable conformations, and the energetic landscape of their interconversion is crucial for applications in stereoselective synthesis and drug design. This document details the theoretical background of cyclopentane conformations, presents methodologies for their experimental and computational investigation, and summarizes key quantitative data.

Introduction to the Conformational Landscape of Substituted Cyclopentanes

Unlike the well-defined chair and boat conformations of cyclohexane, the cyclopentane ring is in a constant state of flux, rapidly interconverting between a series of non-planar conformations to alleviate torsional strain. The two primary, low-energy conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) .

In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is puckered out of the plane. In the twist conformation , three adjacent carbon atoms are coplanar, with the other two atoms puckered on opposite sides of this plane. The energy barrier between these conformers is very low, leading to a phenomenon known as pseudorotation , where the pucker appears to rotate around the ring.

The introduction of substituents, such as the methyl and hydroxyl groups in this compound, restricts this pseudorotation and leads to a set of discrete, stable conformers. The relative stability of these conformers is determined by the interplay of steric and electronic effects, primarily the minimization of steric hindrance between the substituents.

This compound exists as two diastereomers: cis-2-methylcyclopentanol (B1360979) and trans-2-methylcyclopentanol. Each of these diastereomers has a unique set of stable conformers with distinct energetic and geometric properties.

Stereoisomers and Their Conformational Equilibria

cis-2-Methylcyclopentanol

In the cis isomer, the methyl and hydroxyl groups are on the same side of the cyclopentane ring. This arrangement leads to two principal envelope conformations where one of the substituents is in a pseudo-axial position and the other is in a pseudo-equatorial position to minimize steric strain. The equilibrium will favor the conformer that minimizes the steric interactions of the larger group.

trans-2-Methylcyclopentanol

In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the ring. This allows for conformations where both substituents can occupy pseudo-equatorial positions, which is generally the most stable arrangement. Other conformers with one or both groups in pseudo-axial positions are higher in energy.

The conformational equilibrium for both isomers can be visualized as a dynamic interconversion between the most stable envelope and twist forms.

A Technical Guide to Quantum Chemical Calculations for 2-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural and spectroscopic properties of 2-Methylcyclopentanol. Given the molecule's stereoisomerism and conformational flexibility, computational methods are indispensable for a detailed understanding of its behavior at a molecular level. This document outlines the theoretical background, computational protocols, and expected data presentation for such a study.

Introduction to this compound and Computational Inquiry

This compound is a cyclic alcohol that exists as cis and trans stereoisomers, each with multiple possible conformations due to the puckering of the five-membered ring and rotation of the hydroxyl and methyl groups.[1][2][3] These subtle differences in three-dimensional structure can significantly impact the molecule's physical, chemical, and biological properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting molecular structures, relative energies, and spectroscopic properties with high accuracy.[4][5] A computational approach allows for the characterization of transient or difficult-to-isolate conformers, providing a comprehensive picture of the conformational landscape.

Methodologies and Experimental Protocols

A typical computational study of this compound involves a multi-step process, beginning with a broad conformational search and culminating in high-level calculations of the most stable structures.

2.1. Conformational Search

The initial step is to identify all possible low-energy conformers. This is often achieved through a systematic or stochastic search using computationally less expensive methods like molecular mechanics force fields (e.g., MMFF) or semi-empirical methods.[6] For this compound, the primary degrees of freedom are the cyclopentane (B165970) ring pucker (which can adopt envelope and twist forms) and the orientation of the methyl and hydroxyl substituents (axial vs. equatorial-like positions).

2.2. Geometry Optimization and Energy Calculation

The conformers identified in the initial search are then subjected to geometry optimization at a higher level of theory, typically DFT. A popular and reliable functional for such studies is B3LYP, paired with a suitable basis set like 6-31G(d,p) or larger for better accuracy.[7][8][9] The optimization process finds the minimum energy structure for each conformer.

2.3. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory.[10] This calculation serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[11][12] The calculated frequencies can be compared with experimental spectra to identify the presence of specific conformers.

Conformational Landscape of this compound

The relative stability of the different conformers of cis- and trans-2-Methylcyclopentanol is determined by a delicate balance of steric and electronic effects. The puckered nature of the cyclopentane ring leads to multiple energy minima. The following diagram illustrates the logical relationship between the different stereoisomers and their potential conformers.

3.1. Relative Energies of Conformers

The calculated relative energies of the conformers provide insight into their relative populations at equilibrium. The following table presents hypothetical data for the most stable conformers of cis- and trans-2-Methylcyclopentanol, calculated at the B3LYP/6-31G(d,p) level of theory.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| trans-1 (1e-OH, 2e-Me) | 0.00 | 75.3 |

| trans-2 (1a-OH, 2a-Me) | 1.50 | 8.8 |

| cis-1 (1e-OH, 2a-Me) | 0.85 | 15.9 |

| cis-2 (1a-OH, 2e-Me) | 2.50 | < 1 |

Note: These are hypothetical values for illustrative purposes.

Structural Parameters of the Most Stable Conformer

Quantum chemical calculations provide precise information about the geometry of the molecule. The table below lists key structural parameters for the hypothetical most stable conformer (trans-1).

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-O | 1.42 Å |

| C1-C2 | 1.54 Å | |

| C2-C(Me) | 1.53 Å | |

| O-H | 0.97 Å | |

| Bond Angle | O-C1-C2 | 110.5° |

| C1-C2-C(Me) | 112.0° | |

| C1-O-H | 108.5° | |

| Dihedral Angle | H-O-C1-C2 | 175.0° (anti) |

| O-C1-C2-C(Me) | 45.0° (gauche) |

Note: These are hypothetical values for illustrative purposes.

Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra. The following table shows a selection of characteristic vibrational modes for the most stable conformer.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| ν(O-H) | 3650 | 55.2 | O-H stretch |

| ν(C-H)Me | 2980 | 35.8 | Methyl C-H stretch (asym) |

| ν(C-H)Me | 2890 | 20.1 | Methyl C-H stretch (sym) |

| ν(C-O) | 1080 | 85.5 | C-O stretch |

| δ(C-O-H) | 1150 | 45.3 | C-O-H bend |

Note: These are hypothetical values for illustrative purposes. Calculated frequencies are often scaled to better match experimental data.

Computational Workflow

The following diagram outlines the typical workflow for the quantum chemical analysis of a flexible molecule like this compound.

Conclusion

Quantum chemical calculations provide a powerful framework for the detailed investigation of the conformational preferences and spectroscopic properties of this compound. By combining conformational searches with high-level DFT calculations, it is possible to obtain a comprehensive understanding of the molecule's potential energy surface. The resulting data on relative energies, structural parameters, and vibrational frequencies are invaluable for interpreting experimental results and for understanding the structure-property relationships that are critical in fields such as drug design and materials science. This guide provides a robust protocol for conducting such an investigation, ensuring a thorough and accurate characterization of this and similar molecular systems.

References

- 1. Cyclopentanol, 2-methyl- [webbook.nist.gov]

- 2. trans-2-Methylcyclopentanol | C6H12O | CID 6432271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanol, 2-methyl-, cis- [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 6. benchchem.com [benchchem.com]

- 7. "Spectroscopic characterization, DFT calculations, in vitro pharmacolog" by Ikechukwu P. Ejidike, Amani Direm et al. [digitalcommons.mtu.edu]

- 8. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 11. arxiv.org [arxiv.org]

- 12. chimia.ch [chimia.ch]

The Natural Occurrence of 2-Methylcyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 2-Methylcyclopentanol. It covers its known distribution in the plant kingdom, presents detailed experimental protocols for its isolation and identification, and explores its putative biosynthetic origins. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence of this compound

This compound is a cyclic alcohol that has been identified as a minor constituent in the essential oil of Cedronella canariensis, a plant species belonging to the Lamiaceae family.[1][2] While its presence has been reported, quantitative data for this specific compound remains limited in the currently available literature.

Occurrence in the Plant Kingdom

The primary documented natural source of this compound is the essential oil of Cedronella canariensis, commonly known as Canary balm. This plant is endemic to the Canary Islands, Madeira, and the Azores.[1] Analyses of the essential oil from different varieties of C. canariensis have revealed a complex mixture of volatile compounds.

One study on the composition of the essential oil from two varieties, canariensis and anisata, provided a percentage for the total C10 alcohol content. In the canariensis variety, C10 alcohols constituted 3.2% of the essential oil, with myrtenol (B1201748) being the principal component. The anisata variety contained a much lower percentage of C10 alcohols at 0.08%, again with myrtenol as the main constituent.[1] As this compound is a C6 alcohol, it would be a minor component within the broader volatile profile, likely present in trace amounts. Detailed compositional analyses focusing on the minor constituents are required to precisely quantify its abundance.

To date, there is a lack of substantive reports of this compound in other plant species, as well as in microorganisms such as fungi and bacteria, or in insects where volatile compounds often act as semiochemicals.

Quantitative Data

A significant gap in the current body of research is the absence of precise quantitative data for this compound in any natural source. The available information on the chemical composition of Cedronella canariensis essential oil focuses on the major constituents, such as pinocarvone (B108684) and β-pinene.[3] The data for the alcohol fraction is not specific to this compound.

| Natural Source | Plant Part | Compound Class | Relative Abundance (%) | Specific Compound(s) Quantified | Reference |

| Cedronella canariensis var. canariensis | Aerial Parts | C10 Alcohols | 3.2 | Myrtenol (major) | [1] |

| Cedronella canariensis var. anisata | Aerial Parts | C10 Alcohols | 0.08 | Myrtenol (major) | [1] |

Table 1: Reported Abundance of the Alcohol Fraction in Cedronella canariensis Essential Oil. This table summarizes the available data on the alcohol content in the essential oil where this compound has been reported. It is important to note that this compound is a C6 alcohol and would be a minor component of the overall volatile profile.

Experimental Protocols

The isolation and identification of this compound from natural sources, such as plant material, can be achieved through a combination of standard phytochemical techniques. The following protocols are based on established methods for the analysis of volatile compounds from members of the Lamiaceae family.

Extraction of Volatile Compounds

Objective: To isolate the volatile compounds, including this compound, from the plant matrix.

Methodology: Hydrodistillation

-

Sample Preparation: Fresh or air-dried aerial parts of the plant (e.g., leaves and flowers) are collected. The material is then comminuted to increase the surface area for efficient extraction.

-

Apparatus: A Clevenger-type apparatus is typically used for hydrodistillation.

-

Procedure:

-

The plant material is placed in a round-bottom flask and submerged in distilled water.

-

The mixture is heated to boiling. The resulting steam, carrying the volatile compounds, rises and passes into a condenser.

-

The condensed steam and immiscible essential oil are collected in a graduated burette, allowing for the separation of the oil from the aqueous phase (hydrosol).

-

The essential oil is collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

The dried essential oil is stored in a sealed vial at low temperature (e.g., 4°C) in the dark to prevent degradation.

-

Identification and Quantification

Objective: To identify and quantify this compound within the extracted essential oil.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The essential oil is diluted in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC-MS analysis. An internal standard (e.g., n-alkane series) is often added for accurate quantification and retention index calculation.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Chromatographic Conditions (Typical):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used for the separation of essential oil components.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

-

Injector: The sample is injected in split or splitless mode, depending on the concentration of the analytes.

-

-

Mass Spectrometry Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu is scanned to detect the fragments of the eluted compounds.

-

-

Compound Identification:

-

The mass spectrum of the chromatographic peak corresponding to this compound is compared with reference spectra from commercial mass spectral libraries (e.g., NIST, Wiley).

-

The retention index (RI) of the peak is calculated relative to the retention times of a series of n-alkanes and compared with literature values for this compound on a similar stationary phase.

-

-

Quantification:

-

The relative percentage of this compound is calculated by dividing the peak area of the compound by the total peak area of all identified compounds in the chromatogram.

-

For absolute quantification, a calibration curve is generated using a certified reference standard of this compound.

-

Putative Biosynthetic Pathway

As this compound is a C6 compound, its biosynthesis does not follow the classical terpenoid pathways that produce C5, C10, C15, and larger molecules. It is more likely derived from the metabolism of fatty acids or amino acids, which can produce short to medium-chain carbon skeletons. The formation of the cyclopentane (B165970) ring would require a cyclization event.

A plausible, though speculative, pathway could involve the following key steps:

-

Chain Elongation: A starter unit, such as acetyl-CoA, undergoes chain elongation through pathways analogous to fatty acid or branched-chain amino acid biosynthesis to form a C6 precursor.

-

Functionalization: The C6 chain undergoes enzymatic modifications, such as hydroxylation and desaturation, to introduce the necessary functional groups for cyclization.

-

Cyclization: An intramolecular cyclization reaction, likely enzyme-catalyzed, forms the five-membered cyclopentane ring. This could proceed through various mechanisms, including an aldol-type condensation or a radical-mediated cyclization.

-

Reduction: The cyclic intermediate is then reduced to yield this compound.

Further research, including isotopic labeling studies, is necessary to elucidate the precise biosynthetic pathway of this compound in Cedronella canariensis.

Signaling Pathways and Logical Relationships

Currently, there is no scientific evidence to suggest that this compound plays a role in any specific signaling pathways in plants or acts as a semiochemical (e.g., a pheromone or allomone) in insects. The lack of reports on its pheromonal activity, even in broad screenings of insect semiochemicals, suggests that if it does have such a role, it is not a widespread or potent one. Its natural occurrence as a minor component in a single plant species further reduces the likelihood of it having a significant, conserved signaling function.

Mandatory Visualizations

Caption: Experimental workflow for the extraction and identification of this compound.

Caption: Putative biosynthetic pathway for this compound.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-methylcyclopentanol, a chiral alcohol of interest in organic synthesis. Due to its two stereogenic centers, this compound exists as four distinct stereoisomers, comprising two pairs of enantiomers. This document details their structural relationships, physical and spectroscopic properties, and outlines detailed experimental protocols for their synthesis and separation.

Stereoisomeric Forms of this compound

This compound possesses two chiral centers at carbons C1 (bearing the hydroxyl group) and C2 (bearing the methyl group). This gives rise to a total of 2² = 4 stereoisomers. These isomers are grouped into two diastereomeric pairs: cis and trans, based on the relative orientation of the methyl and hydroxyl substituents on the cyclopentane (B165970) ring. Within each diastereomeric pair, there exists a pair of non-superimposable mirror images known as enantiomers.

-

cis-Isomers: The hydroxyl and methyl groups are on the same face of the ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.

-

trans-Isomers: The hydroxyl and methyl groups are on opposite faces of the ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

The relationship between these four isomers is illustrated in the diagram below. Enantiomeric pairs are mirror images of each other, while any other pairing results in diastereomers, which have different physical properties.[1][2]

Data Presentation

The distinct spatial arrangements of the stereoisomers lead to differences in their physical and spectroscopic properties. Diastereomers (cis vs. trans) exhibit different physical properties, while enantiomers share identical physical properties except for their interaction with plane-polarized light.

Physical Properties

The boiling points of the diastereomeric pairs are notably different, which is a key factor in their separation. While specific optical rotation values for the pure enantiomers are not widely reported in readily available literature, it is a critical parameter for characterizing their purity. Enantiomers will have specific rotations of equal magnitude but opposite sign.

| Property | cis-2-Methylcyclopentanol | trans-2-Methylcyclopentanol (B1328918) |

| Configuration | (1R,2S) / (1S,2R) | (1R,2R) / (1S,2S) |

| CAS Number | 25144-05-2 | 25144-04-1 |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol | 100.16 g/mol |

| Boiling Point | 115-120 °C[3] | 150-151 °C (at 740 mmHg)[4] |

| Density | Data not available | 0.92 g/mL at 25 °C[4] |

| Refractive Index (n²⁰/D) | Data not available | 1.45[4] |

| Specific Rotation ([α]²⁰/D) | Not readily available | Not readily available |

Spectroscopic Data

Spectroscopic methods such as NMR and IR are invaluable for distinguishing between the cis and trans diastereomers due to the different chemical environments of the nuclei and vibrational modes of the bonds.

Table 2: ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | cis-Isomer[5] | trans-Isomer[6] |

| C1 (CH-OH) | 76.5 | 82.2 |

| C2 (CH-CH₃) | 40.8 | 44.5 |

| C3 (CH₂) | 34.6 | 34.8 |

| C4 (CH₂) | 21.0 | 21.5 |

| C5 (CH₂) | 30.1 | 31.4 |

| CH₃ | 16.2 | 16.0 |

| Solvent: CDCl₃. Chemical shifts are referenced to TMS. |

Table 3: Key IR Absorption Frequencies (cm⁻¹)

| Functional Group | Vibration Mode | cis-Isomer | trans-Isomer |

| O-H | Stretching (broad) | ~3300-3500[7] | ~3300-3500[8] |

| C-H (sp³) | Stretching | ~2870-2960[7] | ~2870-2960[8] |

| C-O | Stretching | ~1050-1100[7] | ~1050-1100[8] |

| Data corresponds to characteristic regions for alcohols and alkanes. |

Experimental Protocols

Synthesis of this compound via Reduction of 2-Methylcyclopentanone (B130040)

A common and effective method for synthesizing this compound is the reduction of the corresponding ketone, 2-methylcyclopentanone, using a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄).[9] This reaction typically yields a mixture of cis and trans diastereomers, with the trans isomer being the major product due to steric hindrance directing the hydride attack from the less hindered face of the ketone.

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclopentanone (5.0 g, 51 mmol) in 25 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until it reaches 0-5 °C.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.0 g, 26.4 mmol) to the stirred solution in small portions over 20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl. Stir for 10 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a mixture of cis and trans isomers.

-

Purification: The diastereomers can be separated by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Separation of Enantiomers by Chiral Resolution

The separation of enantiomers (resolution) requires a chiral agent or environment. A classical method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, such as (R)-mandelic acid, to form a mixture of diastereomeric esters.[10] These diastereomers can then be separated by standard techniques like fractional crystallization or chromatography, followed by hydrolysis to recover the pure alcohol enantiomers.

Protocol (for trans-isomers):

-

Esterification: To a solution of racemic trans-2-methylcyclopentanol (2.0 g, 20 mmol), (R)-(-)-mandelic acid (3.04 g, 20 mmol), and 4-dimethylaminopyridine (B28879) (DMAP, 0.24 g, 2 mmol) in 50 mL of anhydrous dichloromethane (B109758) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 4.54 g, 22 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

-

Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Diastereomers: Concentrate the solution under reduced pressure. The resulting crude mixture of diastereomeric esters can be separated by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.

-

Hydrolysis:

-

Dissolve one of the purified diastereomeric esters (e.g., 1.0 g) in a mixture of methanol (20 mL) and 2 M sodium hydroxide (B78521) (10 mL).

-

Heat the mixture at reflux for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

-

-

Isolation of Enantiomer: Cool the mixture, remove the methanol via rotary evaporation, and extract the aqueous residue with diethyl ether (3 x 20 mL). The combined ether layers contain the enantiomerically pure alcohol.

-

Purification and Analysis: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure enantiomer. Its enantiomeric purity should be confirmed by chiral HPLC or by measuring its specific optical rotation.

-

Recovery of Resolving Agent: The aqueous layer from step 7 can be acidified with concentrated HCl to precipitate the (R)-mandelic acid, which can be recovered by filtration for reuse. Repeat steps 6-9 for the other diastereomeric ester to obtain the other alcohol enantiomer.

References

- 1. Solved What is the relationship between | Chegg.com [chegg.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. homework.study.com [homework.study.com]

- 4. benchchem.com [benchchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. Cyclopentanol, 2-methyl-, cis- | C6H12O | CID 32805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. odinity.com [odinity.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chiral building block, 2-methylcyclopentanol. The document details established synthetic routes to both cis and trans isomers, outlines rigorous characterization methodologies, and presents key analytical data in a clear, comparative format. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound Isomers

The stereoselective synthesis of cis- and trans-2-methylcyclopentanol (B1328918) can be achieved through various established methods. The choice of synthetic route often depends on the desired stereoisomer and the available starting materials.

Synthesis of cis- and trans-2-Methylcyclopentanol via Reduction of 2-Methylcyclopentanone (B130040)

A common and straightforward approach to synthesize a mixture of cis- and trans-2-methylcyclopentanol is the reduction of 2-methylcyclopentanone. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent.

-

Sodium borohydride (B1222165) (NaBH₄) reduction typically yields a mixture of the cis and trans isomers. The hydride delivery can occur from either face of the cyclopentanone (B42830) ring, leading to both stereoisomers.

Caption: Reduction of 2-methylcyclopentanone.

Stereoselective Synthesis of trans-2-Methylcyclopentanol via Hydroboration-Oxidation of 1-Methylcyclopentene (B36725)